N-(1,3-Benzodioxol-5-yl)glycinehydrazide
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Overview
Description
Preparation Methods
The synthesis of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves the reaction of glycinehydrazide with 1,3-benzodioxole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
N-(1,3-Benzodioxol-5-yl)glycinehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-Benzodioxol-5-yl)glycinehydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, such as anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and disrupting their assembly . This leads to mitotic blockade and cell death.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)glycinehydrazide can be compared with other similar compounds, such as:
N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound has a similar benzodioxole structure but different functional groups, leading to varied chemical properties and applications.
N-(1,3-Benzodioxol-5-yl)-N,N-dimethylsulfamide: Another related compound with distinct functional groups, used in different research contexts.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCNKADRCHWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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